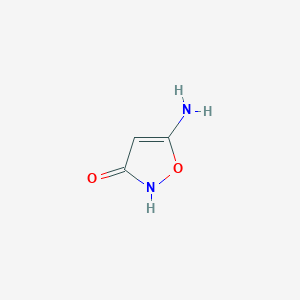
Bis-thiophen-2-ylmethyl-amine
Overview
Description
Bis-thiophen-2-ylmethyl-amine (BTA) is an organic compound that has been studied for its potential applications in a variety of scientific research areas. It is a member of the thiophene family, which is a group of sulfur-containing heterocyclic compounds that are widely used in the synthesis of organic compounds. BTA has been studied for its ability to act as a ligand, a molecule that binds to a metal atom or ion, and for its potential as a drug delivery system.
Scientific Research Applications
Synthesis of Novel Compounds
Bis-thiophen-2-ylmethyl-amine and its derivatives have been utilized in the synthesis of various novel compounds. For instance, Safonov (2018) discussed the synthesis of novel 5,5’-(R-diylbis(sulfanediyl)) bis(3-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-4-amines) (Safonov, 2018). Similarly, Chmovzh and Rakitin (2021) synthesized N,N-bis(4’-(hexyloxy)-[1,1’-biphenyl]-4-yl)thiophen-2-amine, demonstrating its significance in the creation of optoelectronic devices (Chmovzh & Rakitin, 2021).
Fluorescent Probes and Sensors
This compound has found application in the development of fluorescent probes and sensors. Selvaraj et al. (2021) designed a tetraphenylethene derivative conjugated with bis(thiophen-2-ylmethyl) amine for detecting Hg2+, demonstrating its utility in environmental monitoring and live cell imaging (Selvaraj et al., 2021). Gao et al. (2017) synthesized a fluorescent dye, 2,5-bis(6-amine-benzoxazol-2-yl)thiophene, which showed potential for live cell imaging (Gao et al., 2017).
Catalysis
The compound has been used in catalysis. De et al. (2017) reported that Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide serves as an effective catalyst system for Goldberg amidation with (hetero)aryl chlorides (De, Yin, & Ma, 2017).
Polymerization Initiatives
In the field of polymerization, Zhang et al. (2015) developed star-shaped tris(4-(thiophen-2-yl)phenyl)amine derivatives as light-harvesting photoinitiators for radical and cationic polymerizations under various light-emitting diodes (Zhang et al., 2015).
Crystallography
Silva, Masciocchi, and Cuin (2014) focused on the crystal structures of N,N′-bis(thiophen-2-ylmethyl)ethane-1,2-diaminium hydrochloride and its gold derivative, which are significant in the study of molecular structures (Silva, Masciocchi, & Cuin, 2014).
Environmental Remediation
Hussein (2018) reported on the synthesis and characterization of eco-friendly polythiophene(keto-amine)s based on cyclopentanone moiety for environmental remediation, highlighting the application of this compound derivatives in this area (Hussein, 2018).
Safety and Hazards
Future Directions
The future directions of “Bis-thiophen-2-ylmethyl-amine” could involve its use in various applications, from organic synthesis to material science. A recent study mentioned the synthesis of a novel fluorescence chemosensor (TPE-bis(thiophen-2-ylmethyl) amine [BTA]) in which the TPE unit was attached to BTA . This indicates potential future directions in the field of sensor development.
Mechanism of Action
Target of Action
Bis-thiophen-2-ylmethyl-amine is a thiophene-based compound . Thiophene derivatives have been recognized as a potential class of biologically active compounds . They play a crucial role for medicinal chemists to develop advanced compounds with a variety of biological effects . .
Mode of Action
It is known that thiophene derivatives exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . The interaction of this compound with its targets and the resulting changes would depend on the specific biological effect it is intended to have.
Biochemical Pathways
Thiophene derivatives are known to interact with various biochemical pathways depending on their specific pharmacological properties .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific biological effect. For instance, if it exhibits anticancer properties, it might induce apoptosis in cancer cells or inhibit their proliferation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect its stability and interaction with its targets .
properties
IUPAC Name |
1-thiophen-2-yl-N-(thiophen-2-ylmethyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NS2/c1-3-9(12-5-1)7-11-8-10-4-2-6-13-10/h1-6,11H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPLOKUQDTWODSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNCC2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10974228 | |
| Record name | 1-(Thiophen-2-yl)-N-[(thiophen-2-yl)methyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10974228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
58703-21-2 | |
| Record name | N-(2-Thienylmethyl)-2-thiophenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58703-21-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Di-2-Thenylamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74406 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(Thiophen-2-yl)-N-[(thiophen-2-yl)methyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10974228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















